Cas no 36950-52-4 ((E)-4,6-Dichloro-2-styrylquinazoline)

(E)-4,6-Dichloro-2-styrylquinazoline structure
36950-52-4 structure
商品名:(E)-4,6-Dichloro-2-styrylquinazoline
CAS番号:36950-52-4
MF:C16H10N2Cl2
メガワット:301.17
CID:1036086
PubChem ID:14668184

(E)-4,6-Dichloro-2-styrylquinazoline 化学的及び物理的性質

名前と識別子

    • (E)-4,6-Dichloro-2-styrylquinazoline
    • (E)-4,6-Dichloro-2-styrylquizoline
    • 4,6-Dichlor-2-styrylchinazolin
    • 4,6-dichloro-2-styryl-quinazoline
    • AK114335
    • KB-209254
    • 36950-52-4
    • DTXSID30562808
    • 4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline
    • インチ: InChI=1S/C16H10Cl2N2/c17-12-7-8-14-13(10-12)16(18)20-15(19-14)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
    • InChIKey: ZOGLWQMNYWJMIF-RMKNXTFCSA-N
    • ほほえんだ: C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl

計算された属性

  • せいみつぶんしりょう: 300.0221037g/mol
  • どういたいしつりょう: 300.0221037g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 341
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.4

(E)-4,6-Dichloro-2-styrylquinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM142287-1g
(E)-4,6-Dichloro-2-styrylquinazoline
36950-52-4 95%
1g
$*** 2023-05-30
Alichem
A189011177-1g
(E)-4,6-Dichloro-2-styrylquinazoline
36950-52-4 95%
1g
$545.00 2023-09-02
TRC
E077765-50mg
(E)-4,6-Dichloro-2-styrylquinazoline
36950-52-4
50mg
$ 410.00 2022-06-05
TRC
E077765-100mg
(E)-4,6-Dichloro-2-styrylquinazoline
36950-52-4
100mg
$ 680.00 2022-06-05
Chemenu
CM142287-1g
(E)-4,6-Dichloro-2-styrylquinazoline
36950-52-4 95%
1g
$580 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734636-1g
4,6-Dichloro-2-styrylquinazoline
36950-52-4 98%
1g
¥4284.00 2024-05-16

(E)-4,6-Dichloro-2-styrylquinazoline 関連文献

(E)-4,6-Dichloro-2-styrylquinazolineに関する追加情報

(E)-4,6-Dichloro-2-styrylquinazoline (CAS No. 36950-52-4): A Versatile Intermediate in Modern Pharmaceutical Research

(E)-4,6-Dichloro-2-styrylquinazoline, identified by its Chemical Abstracts Service number CAS No. 36950-52-4, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic molecule has garnered attention due to its structural versatility and potential applications in drug discovery and medicinal chemistry. The presence of both chloro substituents and a styryl group on a quinazoline backbone makes it a valuable intermediate for synthesizing biologically active molecules.

The quinazoline core is a well-documented scaffold in medicinal chemistry, known for its role in various pharmacophores. Its fused benzene and pyrimidine rings provide a stable framework that can be modified to enhance binding affinity to biological targets. In particular, (E)-4,6-Dichloro-2-styrylquinazoline offers unique reactivity patterns due to the electron-withdrawing nature of the chloro groups and the electron-donating effect of the styryl moiety. This balance allows for diverse functionalization strategies, making it an attractive building block for the development of novel therapeutic agents.

Recent advancements in synthetic methodologies have further highlighted the utility of (E)-4,6-Dichloro-2-styrylquinazoline. Researchers have leveraged its reactive sites to develop efficient cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions enable the introduction of various functional groups, expanding the chemical space available for drug design.

In the context of oncology research, (E)-4,6-Dichloro-2-styrylquinazoline has been explored as a precursor for inhibitors targeting kinases and other enzymes involved in cancer pathways. The quinazoline scaffold is particularly relevant here, as it mimics natural product structures known to exhibit potent biological activity. For instance, derivatives of quinazoline have shown promise in inhibiting tyrosine kinases, which are critical in signal transduction pathways that drive tumor growth and metastasis.

Moreover, the chloro substituents on (E)-4,6-Dichloro-2-styrylquinazoline facilitate further derivatization through nucleophilic aromatic substitution or metal-catalyzed reactions. This flexibility has been exploited in designing molecules with enhanced selectivity and reduced toxicity. Such modifications are essential for improving drug candidates during preclinical development.

The styryl group in this compound also contributes to its pharmacological potential. Styryl derivatives are known to interact with various biological targets, including receptors and transcription factors. By incorporating this moiety into drug-like molecules, researchers can modulate receptor binding affinities and explore new therapeutic modalities.

Recent studies have demonstrated the application of (E)-4,6-Dichloro-2-styrylquinazoline in developing small-molecule probes for biochemical assays. These probes are crucial for understanding enzyme mechanisms and identifying new drug targets. The compound’s ability to serve as a scaffold for structure-based drug design has been particularly valuable in high-throughput screening campaigns aimed at discovering novel bioactive molecules.

The synthesis of (E)-4,6-Dichloro-2-styrylquinazoline itself is an intriguing challenge that has spurred innovation in synthetic organic chemistry. Modern techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to optimize reaction conditions and improve yields. These advancements not only enhance scalability but also reduce environmental impact by minimizing waste generation.

In conclusion, (E)-4,6-Dichloro-2-styrylquinazoline (CAS No. 36950-52-4) represents a cornerstone compound in pharmaceutical research. Its unique structural features and reactivity make it indispensable for developing innovative therapeutic agents across multiple disease areas. As research continues to uncover new applications for this molecule, its significance in medicinal chemistry is expected to grow further.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.